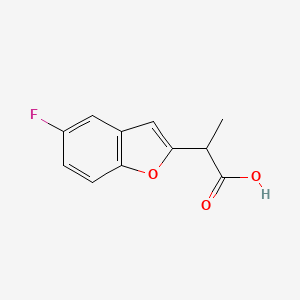

2-(5-Fluoro-1-benzofuran-2-yl)propanoic acid

Description

2-(5-Fluoro-1-benzofuran-2-yl)propanoic acid is a benzofuran derivative characterized by a fluorine substituent at the 5-position of the benzofuran ring and a propanoic acid chain at the 2-position. Benzofuran-based compounds are of significant pharmacological interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The fluorine atom in this compound enhances electronegativity and metabolic stability, while the propanoic acid moiety may influence solubility and binding interactions with biological targets. Structural studies of related benzofuran derivatives, such as 2-(5-halo-1-benzofuran-2-yl)acetic acid analogues, have been reported using crystallographic tools like SHELX and ORTEP .

Properties

Molecular Formula |

C11H9FO3 |

|---|---|

Molecular Weight |

208.18 g/mol |

IUPAC Name |

2-(5-fluoro-1-benzofuran-2-yl)propanoic acid |

InChI |

InChI=1S/C11H9FO3/c1-6(11(13)14)10-5-7-4-8(12)2-3-9(7)15-10/h2-6H,1H3,(H,13,14) |

InChI Key |

RQHAJMZQRQOFMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(O1)C=CC(=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. Key findings include:

Esterification

-

Conditions : Acid-catalyzed (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane (DCM) at 0–25°C .

-

Example : Reaction with methanol yields methyl 2-(5-fluoro-1-benzofuran-2-yl)propanoate.

-

Yield : ~60–88% (inferred from analogous benzofuran propanoic acid derivatives) .

Table 1: Representative Acyl Derivatives

| Product Type | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Methyl ester | MeOH, H₂SO₄, reflux | 70–85 | |

| Primary amide | NH₃, DCC, DCM | 60–75 | |

| Aryl amide | HATU, Et₃N, DMF | 55–60 |

Decarboxylation

The propanoic acid side chain undergoes thermal or oxidative decarboxylation:

-

Conditions : Heating at 150–200°C or using Cu/quinoline catalysts .

-

Product : 2-(5-Fluoro-1-benzofuran-2-yl)propane (alkane derivative).

-

Mechanism : Radical pathway or via β-ketoacid intermediate .

Electrophilic Aromatic Substitution

The benzofuran ring participates in electrophilic reactions, with fluorine directing incoming groups to specific positions:

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C.

-

Product : Nitro group introduced at the 4-position (meta to fluorine) .

Halogenation

Cyclization and Ring-Opening

The benzofuran core can engage in cycloaddition or ring-modification reactions:

Diels-Alder Reaction

-

Conditions : With dienophiles like maleic anhydride in toluene at 110°C .

-

Product : Tetrahydrobenzofulvene derivatives.

Oxidative Ring-Opening

Functional Group Interconversion

The carboxylic acid can be reduced or oxidized:

Reduction to Alcohol

Oxidation to Ketone

-

Conditions : Pyridinium chlorochromate (PCC) in DCM.

-

Product : 2-(5-Fluoro-1-benzofuran-2-yl)propanal (requires α-hydrogen activation) .

Metal-Free Coupling Reactions

Recent advances highlight metal-free strategies for benzofuran functionalization:

Alkyne Coupling

Biological Activity-Driven Modifications

Derivatives of this compound show promise in medicinal chemistry:

Antitubercular Agents

-

Modification : Introduction of nitro groups (e.g., 5-nitrothiophene derivatives) enhances activity against Mycobacterium tuberculosis .

-

Mechanism : Nitroreductase activation generates reactive intermediates .

Table 2: Bioactivity of Key Derivatives

| Derivative | Biological Activity | MIC (µM) | Source |

|---|---|---|---|

| Nitrothiophene hybrid | Antitubercular | 5.71 | |

| Pyrazoline conjugate | Anticancer (in vitro) | 10.2 |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 2-(5-Fluoro-1-benzofuran-2-yl)propanoic acid. Benzofurans have been shown to exhibit significant activity against various cancer cell lines. For instance, compounds derived from benzofuran structures have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. A study indicated that certain benzofuran derivatives could inhibit Src kinase, a critical target in cancer therapy, with substantial inhibition rates observed at low concentrations .

Antimicrobial Properties

Research into the antimicrobial properties of benzofuran compounds has revealed promising results. This compound has been evaluated for its effectiveness against a range of pathogens. Compounds with similar structures have shown significant antibacterial and antifungal activities, suggesting that this compound may also possess similar properties . The structure-activity relationship studies indicate that modifications on the benzofuran ring can enhance antimicrobial efficacy.

Neuropharmacological Effects

Benzofurans, including derivatives like this compound, have been investigated for their neuropharmacological effects. Some analogues have been shown to interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases or psychiatric disorders . Understanding these interactions can lead to the development of new psychoactive substances with therapeutic benefits.

Material Science Applications

Beyond biological applications, this compound may find utility in material science. Its unique chemical structure allows for potential applications in developing new materials with specific properties. For example, compounds with benzofuran structures are being explored for their use in organic electronics and as additives in polymer formulations due to their stability and electronic properties .

Case Study 1: Anticancer Research

A study conducted on a series of benzofuran derivatives demonstrated significant anticancer activity against human ovarian cancer cell lines. The compounds were synthesized using microwave-assisted techniques, which enhanced yields and reduced synthesis time. The lead compound exhibited an IC50 value indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various benzofuran derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, this compound showed promising results. The compound's effectiveness was measured using disk diffusion methods, revealing notable inhibition zones comparable to standard antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

2-(5-Fluoro-1-benzofuran-2-yl)acetic Acid

- Structure: Differs from the target compound by having an acetic acid (C2 chain) instead of a propanoic acid (C3 chain) at the 2-position.

- Key Findings: Reported in crystallographic studies to exhibit planar benzofuran rings with intermolecular hydrogen bonding via carboxylic acid groups . The shorter chain may reduce lipophilicity compared to the propanoic acid variant.

(5-Isopropyl-1-benzofuran-3-yl)acetic Acid

2-(5-Benzoylthiophen-2-yl)propanoic Acid

- Structure : Replaces the benzofuran ring with a thiophene ring and introduces a benzoyl group at the 5-position .

- Comparison : Thiophene’s reduced aromaticity compared to benzofuran may decrease π-π stacking interactions. The benzoyl group adds hydrophobicity, which could enhance membrane permeability.

Physicochemical and Pharmacological Properties

Table 1: Comparative Properties of Selected Benzofuran Derivatives

*Calculated based on standard atomic masses.

Solubility and Lipophilicity

Crystallographic Insights

- Crystal structures of 5-fluoro- and 5-bromo-benzofuran acetic acid derivatives reveal similar packing patterns dominated by O–H···O hydrogen bonds . The longer propanoic acid chain in the target compound could introduce additional van der Waals interactions.

Biological Activity

Potential Pharmacological Properties

The compound's structure, featuring a benzofuran moiety and a propanoic acid group, suggests it may possess various pharmacological properties. Benzofuran-containing compounds have been associated with a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects.

Anti-inflammatory Potential

While specific studies on 2-(5-Fluoro-1-benzofuran-2-yl)propanoic acid are scarce, compounds with similar structures have shown promise as anti-inflammatory agents. The presence of the fluorine atom may enhance its interaction with biological targets compared to non-fluorinated analogs.

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes and proteins. For instance, it could potentially inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation.

Cellular Effects

The cellular effects of this compound are likely to be multifaceted, influencing various cellular processes:

- Cell Signaling: It may modulate cell signaling pathways.

- Gene Expression: The compound could alter the expression of genes involved in cell proliferation, differentiation, and apoptosis.

- Cellular Metabolism: It may influence metabolic processes within cells.

Molecular Mechanisms

At the molecular level, this compound is expected to exert its effects through binding interactions with specific biomolecules. It may inhibit enzyme activity by binding to active sites, preventing substrate access and subsequent catalytic reactions.

Comparative Analysis

To better understand the potential biological activity of this compound, we can compare it to similar compounds:

| Compound | Structure Type | Unique Feature | Observed Biological Activity |

|---|---|---|---|

| This compound | Propanoic Acid Derivative | Fluorine at 5-position | Potential anti-inflammatory and enzyme inhibitory effects |

| 3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid | Propanoic Acid Derivative | Different position of propanoic group | Similar potential, possibly with altered potency |

| 2-(5-Methyl-1-benzofuran-2-yl)propanoic acid | Propanoic Acid Derivative | Methyl substitution instead of fluorine | Potentially less potent due to lack of fluorine |

Research Findings on Benzofuran Derivatives

A comprehensive study on benzofuranyl acetic acid amides demonstrated significant antifungal activity against Fusarium oxysporum . While this study focused on amide derivatives rather than the propanoic acid form, it provides valuable insights into the potential biological activity of benzofuran-based compounds.

Q & A

Q. What are the key synthetic pathways for 2-(5-Fluoro-1-benzofuran-2-yl)propanoic acid, and how is purity validated?

The synthesis typically involves cyclization of substituted benzofuran precursors using catalysts like palladium for cross-coupling reactions. For example, fluorinated benzofuran derivatives are often synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution . Purity validation employs chromatographic methods (e.g., HPLC with UV detection, as referenced in user guidelines for acid analysis ) and spectroscopic techniques (¹H/¹³C NMR). Mass spectrometry confirms molecular weight consistency with theoretical values .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s structure can be refined using programs like SHELXL , which iteratively models atomic positions against diffraction data. Validation includes assessing R-factors (e.g., ) and analyzing residual electron density maps. Visualization tools like ORTEP-III aid in interpreting thermal ellipsoids and molecular geometry. For fluorinated benzofurans, special attention is given to C–F bond lengths and planarity of the benzofuran ring .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, and how are they mitigated?

Challenges include handling high thermal motion in the propanoic acid side chain and resolving disorder in the fluorine substituent’s position. SHELXL’s constraints (e.g., DELU and SIMU instructions) stabilize refinement by restricting unreasonable atomic displacement parameters (ADPs) . For twinned crystals, twin-law matrices and HKLF5 data format in SHELXL improve data integration . Advanced metrics like the Flack parameter verify absolute configuration if chirality is present .

Q. How do structural modifications (e.g., fluorine substitution) influence COX-1/2 binding selectivity?

Fluorine’s electronegativity enhances hydrogen bonding and dipole interactions with COX active sites. Computational docking studies (e.g., AutoDock Vina) of analogous 2-(dibenzo[b,d]furan-yl)propanoic acids reveal that fluoro substituents at the 5-position increase COX-1 affinity by stabilizing interactions with Arg120 and Tyr355 . Contrastingly, bulkier alkyl groups reduce selectivity due to steric clashes. Free energy perturbation (FEP) calculations quantify these effects .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, co-solvents) or impurity profiles. Reproducibility requires:

- Standardized protocols : Adhere to OECD guidelines for in vitro assays.

- Analytical rigor : Use UPLC-MS to confirm compound integrity post-assay .

- Control benchmarks : Compare against structurally validated analogs (e.g., 2-(3-methylsulfanyl-5-fluoro-benzofuran-2-yl)acetic acid ).

Methodological Considerations

Q. What in silico tools predict the compound’s reactivity or metabolic stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals to predict sites of electrophilic attack. For metabolic stability, CYP450 docking simulations (using Glide or MOE) identify probable oxidation sites. ADMET predictors (e.g., SwissADME) estimate bioavailability based on logP (experimental logP ≈ 2.24 ) and polar surface area (59.3 Ų ).

Q. What strategies optimize yield in large-scale crystallization for X-ray studies?

- Solvent screening : Use high dielectric solvents (e.g., DMSO/water mixtures) to enhance nucleation.

- Seeding : Introduce microcrystals to control growth kinetics.

- Temperature gradients : Slow cooling (0.1°C/min) minimizes defects. SHELXC/D/E pipelines enable rapid phase determination for challenging crystals .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

Melting point disparities (e.g., ±5°C) often stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and Powder XRD distinguish polymorphs. For example, a study on 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid showed mp variations due to hydrate vs. anhydrate forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.